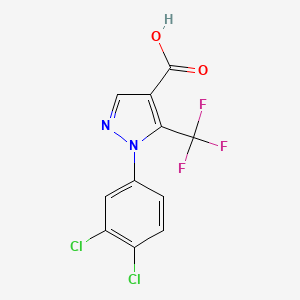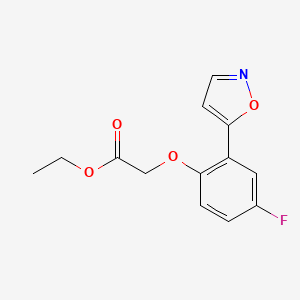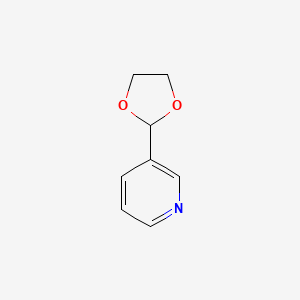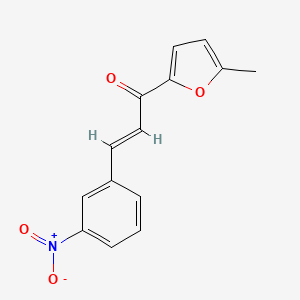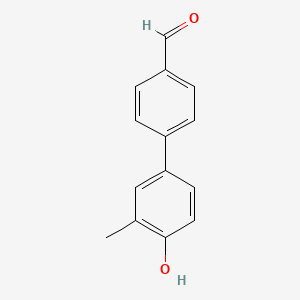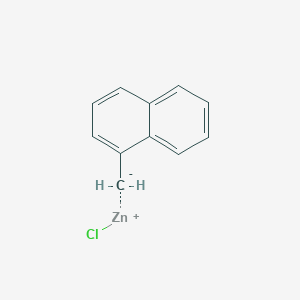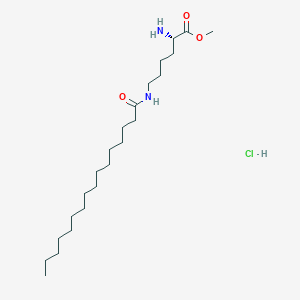
H-L-Lys(Palm)-OMe*HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-L-Lys(Palm)-OMe*HCl, also known as palmitoyl-L-lysine hydrochloride, is a type of lipopeptide that is widely used in biochemical and physiological research. It is a derivative of the amino acid L-lysine, and is composed of a lysine residue attached to a palmitoyl group. This compound has been studied for its potential use in a variety of lab experiments and research applications, due to its ability to interact with cell membranes and proteins. In
科学研究应用
H-L-Lys(Palm)-OMe*HCl has been studied for its potential use in a variety of scientific research applications, due to its ability to interact with cell membranes and proteins. It has been used in studies of cell signaling, membrane transport, and protein-protein interactions, as well as in studies of the effects of drugs and toxins on cell membranes. Additionally, it has been used in studies of the structure and function of cell membranes, and in studies of the effects of drugs on the nervous system.
作用机制
H-L-Lys(Palm)-OMe*HCl is believed to interact with cell membranes and proteins by forming hydrogen bonds with the hydrophilic headgroups of the lipids and proteins. This interaction allows the compound to alter the structure and function of the cell membrane, as well as to interact with proteins, allowing it to affect their structure and function. Additionally, the palmitoyl group of the compound is believed to interact with the hydrophobic regions of the cell membrane, allowing it to alter its structure and function.
Biochemical and Physiological Effects
H-L-Lys(Palm)-OMe*HCl has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can affect the structure and function of cell membranes, as well as the structure and function of proteins. Additionally, it has been shown to affect the activity of enzymes, as well as the activity of ion channels. It has also been shown to affect the expression of genes, as well as the metabolism of cells.
实验室实验的优点和局限性
H-L-Lys(Palm)-OMe*HCl has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is relatively non-toxic, making it safe to handle and use in experiments. However, there are also some limitations to its use. It is relatively expensive, and can be difficult to obtain in large quantities. Additionally, its effects on biochemical and physiological processes are not fully understood, making it difficult to predict its effects in experiments.
未来方向
There are several potential future directions for the use of H-L-Lys(Palm)-OMe*HCl in scientific research. One potential direction is to use the compound to study the effects of drugs and toxins on cell membranes and proteins. Additionally, the compound could be used to study the structure and function of cell membranes, as well as the structure and function of proteins. Additionally, the compound could be used to study the effects of drugs on the nervous system, as well as the metabolism of cells. Finally, the compound could be used to study the effects of drugs on gene expression.
合成方法
H-L-Lys(Palm)-OMe*HCl is synthesized from the amino acid L-lysine by attaching a palmitoyl group to the lysine residue. This is typically done using a reaction between the lysine residue and palmitoyl chloride in the presence of a base, such as triethylamine or diisopropylethylamine. The reaction produces a mixture of the desired product, H-L-Lys(Palm)-OMe*HCl, and a byproduct, HCl, which is then removed by filtration or distillation.
属性
IUPAC Name |
methyl (2S)-2-amino-6-(hexadecanoylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N2O3.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(26)25-20-17-16-18-21(24)23(27)28-2;/h21H,3-20,24H2,1-2H3,(H,25,26);1H/t21-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIHHZCYDFFYHP-BOXHHOBZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Lys(Palm)-OMe*HCl | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

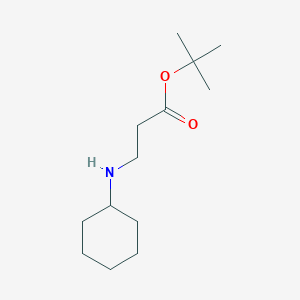
![tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6353536.png)
![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6353548.png)
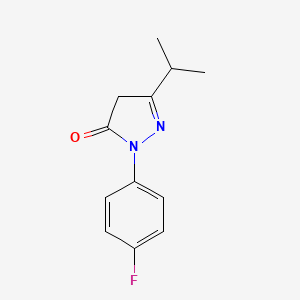
![7,7-Dimethyl-1-((((4-(isopropyl)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6353570.png)
